molecular formula C2H6F3N3O3S B1149684 Guanidine;trifluoromethanesulfonic acid CAS No. 153756-25-3

Guanidine;trifluoromethanesulfonic acid

Cat. No.: B1149684
CAS No.: 153756-25-3
M. Wt: 209.15
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Description

Guanidine;trifluoromethanesulfonic acid is a compound that combines the properties of guanidine, a strong organic base, with trifluoromethanesulfonic acid, a strong acid. This combination results in a compound with unique chemical properties, making it valuable in various scientific and industrial applications. Guanidine is known for its high basicity and ability to form stable complexes, while trifluoromethanesulfonic acid is recognized for its strong acidity and ability to act as a catalyst in numerous reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine;trifluoromethanesulfonic acid typically involves the reaction of guanidine with trifluoromethanesulfonic acid. One common method is to react guanidine with trifluoromethanesulfonic anhydride in the presence of a base. This reaction proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Guanidine;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

Guanidine;trifluoromethanesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acids.

    Biology: It is employed in the study of enzyme mechanisms and protein folding due to its ability to denature proteins.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of guanidine;trifluoromethanesulfonic acid involves its ability to donate and accept protons, making it a versatile catalyst in acid-base reactions. Its strong acidity allows it to protonate various substrates, facilitating their transformation into desired products. The guanidine moiety can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.

Comparison with Similar Compounds

    Triflamides: These compounds also contain the trifluoromethanesulfonyl group and exhibit strong acidity.

    Triflimides: Similar to triflamides, triflimides are strong acids and are used in various catalytic applications.

    Bis(trifluoromethanesulfonyl)imide: This compound is known for its strong acidity and is used in similar applications as guanidine;trifluoromethanesulfonic acid.

Uniqueness: this compound is unique due to the combination of the strong basicity of guanidine and the strong acidity of trifluoromethanesulfonic acid. This dual functionality makes it a highly versatile compound in both research and industrial applications, offering advantages over other similar compounds in terms of reactivity and stability.

Biological Activity

Guanidine; trifluoromethanesulfonic acid (also known as guanidinium triflate) is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and interactions with biological systems.

Overview of Guanidine; Trifluoromethanesulfonic Acid

Guanidine is a versatile organic compound that contains a guanidinium group, which is known for its ability to form hydrogen bonds and interact with various biological molecules. Trifluoromethanesulfonic acid, or triflic acid, is a strong acid often used in organic synthesis. The combination of these two compounds results in guanidinium triflate, which exhibits unique properties beneficial for biological applications.

Anticancer Activity

Recent studies have shown that guanidine derivatives can exhibit notable anticancer activities. For instance, research focused on novel triterpenoids containing guanidine groups demonstrated their potential as antitumor agents. These compounds were evaluated for cytotoxicity against several human tumor cell lines, including Jurkat (T-lymphoblastic leukemia), K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), HEK293 (embryonic kidney), and HeLa (cervical cancer) cells.

Key Findings

  • Cytotoxicity : The introduction of guanidine groups into triterpene acids significantly enhanced their cytotoxic activity. For example, dihydrobetulinic acid and its guanidinium derivative showed increased effectiveness against Jurkat cells by inducing apoptosis and cell cycle arrest at the S-phase .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the disruption of mitochondrial potential and inhibition of the mitochondrial respiratory chain, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Guanidine derivatives have also been investigated for their antimicrobial properties. A series of alkyl-guanidines were found to be potent against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Research Insights

  • Broad-Spectrum Activity : Alkyl-guanidine compounds demonstrated broad-spectrum antibacterial activity, making them promising candidates for developing new antimicrobial agents .
  • Resistance Mechanisms : Studies indicated that these compounds could overcome certain resistance mechanisms present in bacteria, thus enhancing their therapeutic potential .

Enzymatic Interactions

Guanidine's role in enzymatic processes has been highlighted through studies on its interaction with nitrogen-oxidizing bacteria. For example, Nitrospira inopinata, a complete ammonia oxidizer, was shown to utilize guanidine as a substrate for growth. This process involves the expression of specific proteins like guanidinase, which facilitates the conversion of guanidine into usable forms for the organism .

Experimental Data

  • Protein Expression : Differential expression analysis revealed that guanidinase showed significantly higher expression levels when N. inopinata was grown on guanidine compared to ammonium .
  • Kinetic Parameters : The oxidation rates of guanidine followed Michaelis–Menten kinetics, indicating a well-defined enzymatic pathway for its degradation within microbial communities .

Summary Table of Biological Activities

Activity Type Description Key Findings
Anticancer Cytotoxic effects on human tumor cell linesInduces apoptosis; enhances activity via mitochondrial disruption
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteriaOvercomes resistance mechanisms; disrupts bacterial membranes
Enzymatic Role Substrate for nitrogen-oxidizing bacteriaInvolves specific protein expression; follows Michaelis–Menten kinetics

Properties

IUPAC Name

guanidine;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.CH5N3/c2-1(3,4)8(5,6)7;2-1(3)4/h(H,5,6,7);(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUWQXMXNREWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934803
Record name Trifluoromethanesulfonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153756-25-3
Record name Trifluoromethanesulfonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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